molecular formula C9H4BrClFN B3317156 7-Bromo-1-chloro-4-fluoroisoquinoline CAS No. 956700-16-6

7-Bromo-1-chloro-4-fluoroisoquinoline

Cat. No.: B3317156
CAS No.: 956700-16-6
M. Wt: 260.49 g/mol
InChI Key: WGKCGLPGSTWFRH-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-4-fluoroisoquinoline (C₁₀H₄BrClF N) is a polyhalogenated isoquinoline derivative characterized by bromine, chlorine, and fluorine substituents at positions 7, 1, and 4, respectively. The compound’s molecular weight (285.5 g/mol) and electronic profile are influenced by the synergistic effects of halogen atoms: bromine and chlorine contribute steric bulk and polarizability, while fluorine enhances electronegativity and modulates aromatic reactivity.

Properties

IUPAC Name

7-bromo-1-chloro-4-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-1-2-6-7(3-5)9(11)13-4-8(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKCGLPGSTWFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286353
Record name 7-Bromo-1-chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956700-16-6
Record name 7-Bromo-1-chloro-4-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956700-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-chloro-4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-4-fluoroisoquinoline can be achieved through various methods. One common approach involves the use of halogenation reactions. For instance, starting with 6-bromo-1-hydroxyisoquinoline, the compound can be fluorinated using Selectfluor® in acetonitrile to yield 7-bromo-4-fluoro-1-hydroxyisoquinoline . This intermediate can then be chlorinated to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-4-fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1-chloro-4-fluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-4-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research. For example, fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects of the fluorine atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated isoquinolines are critical in medicinal chemistry and materials science. Below is a comparative analysis of 7-bromo-1-chloro-4-fluoroisoquinoline with structurally related analogs.

Table 1: Comparative Properties of Halogenated Isoquinolines

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Applications Safety Data (GHS)
7-Bromo-1-chloro-4-fluoroisoquinoline 7-Br, 1-Cl, 4-F 285.5 Suzuki coupling (Br/Cl sites), SNAr (F site) Pharmaceutical intermediates Limited data; assume acute toxicity
4-Bromo-1-methoxyisoquinoline 4-Br, 1-OCH₃ 238.1 Nucleophilic substitution (Br site) Ligand synthesis, agrochemicals No significant hazards reported
1-Chloro-4-fluoroisoquinoline 1-Cl, 4-F 185.6 Electrophilic aromatic substitution Fluorinated drug scaffolds Corrosive (skin/eyes)
5-Bromo-8-fluoroquinoline 5-Br, 8-F 230.0 Buchwald-Hartwig amination OLED materials, kinase inhibitors Irritant (respiratory)

Key Findings:

Reactivity: The bromine and chlorine in 7-bromo-1-chloro-4-fluoroisoquinoline enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine stabilizes electron-deficient intermediates, enhancing regioselectivity in nucleophilic aromatic substitution (SNAr) . In contrast, 4-bromo-1-methoxyisoquinoline’s methoxy group acts as an electron-donating substituent, directing electrophiles to the para position of the isoquinoline ring .

Solubility and Stability: The trifunctional halogenation in the target compound reduces solubility in polar solvents compared to mono-halogenated analogs like 1-chloro-4-fluoroisoquinoline. Fluorine’s inductive effect increases thermal stability, making it preferable for high-temperature reactions over bromine-only derivatives.

Biological Activity

7-Bromo-1-chloro-4-fluoroisoquinoline is a heterocyclic compound with the molecular formula C₉H₄BrClFN. This compound is part of the isoquinoline family, which is known for its diverse biological activities. The unique combination of halogen substituents—bromine, chlorine, and fluorine—on the isoquinoline ring contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that 7-Bromo-1-chloro-4-fluoroisoquinoline exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of 7-Bromo-1-chloro-4-fluoroisoquinoline

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2215
Escherichia coli1820
Klebsiella pneumoniae1625

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to interact with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in cancer cells. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines in vitro, particularly those associated with breast and lung cancers.

Case Study: Anticancer Efficacy

In a recent study, 7-Bromo-1-chloro-4-fluoroisoquinoline was tested against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. This suggests that the compound may serve as a lead for further development into anticancer therapeutics .

The mechanism by which 7-Bromo-1-chloro-4-fluoroisoquinoline exerts its biological effects is still under investigation. However, it is believed to engage with various enzymes or receptors within cellular pathways. The presence of fluorine is particularly noteworthy as it may enhance bioactivity through electrostatic interactions and steric effects, which could lead to improved binding affinity for target proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the positioning and type of halogen substituents significantly influence the biological activity of isoquinoline derivatives. For example, compounds with fluorine at specific positions exhibit enhanced potency compared to those with other halogens .

Table 2: SAR Insights for Isoquinoline Derivatives

Compound NameHalogen PositioningBiological Activity
7-Bromo-1-chloro-4-fluoroisoquinoline7-Br, 1-Cl, 4-FAntimicrobial, Anticancer
6-Bromo-1-chloro-4-fluoroisoquinoline6-Br, 1-Cl, 4-FModerate Anticancer
1-Chloro-4-fluoroisoquinoline1-Cl, 4-FLow Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1-chloro-4-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-chloro-4-fluoroisoquinoline

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